molecular formula C9H12BrNO B8752710 (S)-b-Amino-3-bromobenzenepropanol

(S)-b-Amino-3-bromobenzenepropanol

Cat. No.: B8752710
M. Wt: 230.10 g/mol
InChI Key: RRMCWFHKHSBXJH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-β-Amino-3-bromobenzeneprolinol is a chiral organic compound featuring a brominated benzene ring, a propyl alcohol backbone, and a β-amino functional group. Its stereochemistry (S-configuration) and bromine substitution at the 3-position of the aromatic ring contribute to its unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The compound’s applications include serving as a precursor for bioactive molecules, catalysts in asymmetric synthesis, or ligands in organometallic frameworks .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1

InChI Key

RRMCWFHKHSBXJH-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental or computational data on (S)-β-amino-3-bromobenzenepropanol in the provided evidence, a comprehensive comparison with analogous compounds cannot be fully substantiated.

Structural Analogues

Key structural analogues include:

(R)-β-Amino-3-bromobenzenepropanol: The enantiomer of the target compound. Chirality significantly impacts biological activity and catalytic efficiency. For instance, enantiomers may exhibit divergent binding affinities in drug-receptor interactions.

3-Bromobenzenepropanol derivatives lacking the amino group: These compounds (e.g., 3-bromo-benzeneethanol) lack the β-amino functionality, reducing their utility in forming hydrogen-bonded networks or participating in nucleophilic reactions.

Non-brominated β-aminophenol derivatives: The absence of bromine diminishes electrophilic aromatic substitution reactivity, affecting applications in cross-coupling reactions (e.g., Suzuki-Miyaura).

Hypothetical Reactivity and Stability

While direct experimental data are unavailable, comparisons can be inferred from brominated aromatic amines:

  • Electrophilic reactivity : The bromine atom activates the benzene ring for electrophilic substitution at the 2- and 4-positions, though steric hindrance from the propyl alcohol chain may limit reactivity.
  • Thermal stability: Bromine’s electron-withdrawing effect likely increases thermal stability compared to non-halogenated analogues.

Limitations of Available Evidence

The provided sources lack critical data for a rigorous comparison:

  • No spectroscopic (NMR, IR) or chromatographic (HPLC) data to validate purity or stereochemical integrity.
  • Absence of toxicity, solubility, or catalytic performance metrics.
  • No peer-reviewed studies on synthetic routes or applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.